molecular formula C18H18F3NO3 B14182009 4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol CAS No. 923013-56-3

4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol

Cat. No.: B14182009
CAS No.: 923013-56-3
M. Wt: 353.3 g/mol
InChI Key: CNEIZHQXTPQPKM-UHFFFAOYSA-N
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Description

4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol is a chemical compound with the molecular formula C18H18F3NO3. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a piperidinyl group, and finally connected to a phenol group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethoxy)phenol with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with 4-bromophenol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The piperidinyl group interacts with receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-{4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol: Similar structure but with a different position of the trifluoromethoxy group.

    4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid: Similar structure with a benzoic acid group instead of a phenol group.

Uniqueness

4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity, while the piperidinyl and phenol groups provide specific interaction sites for biological targets .

Properties

CAS No.

923013-56-3

Molecular Formula

C18H18F3NO3

Molecular Weight

353.3 g/mol

IUPAC Name

4-[4-[3-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol

InChI

InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-3-1-2-16(12-17)24-15-8-10-22(11-9-15)13-4-6-14(23)7-5-13/h1-7,12,15,23H,8-11H2

InChI Key

CNEIZHQXTPQPKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC(=CC=C2)OC(F)(F)F)C3=CC=C(C=C3)O

Origin of Product

United States

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